BChE-IN-16
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Overview
Description
BChE-IN-16 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase is widely distributed in human tissues and plasma and plays a significant role in cholinergic neurotransmission and other nervous system functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-16 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, including amides, esters, and ethers .
Scientific Research Applications
BChE-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme kinetics and inhibition.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of biosensors and diagnostic assays .
Mechanism of Action
BChE-IN-16 exerts its effects by inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BChE-IN-16 include:
- Donepezil
- Rivastigmine
- Galantamine
- Tacrine
Uniqueness
This compound is unique in its selectivity for butyrylcholinesterase over acetylcholinesterase. This selectivity makes it a valuable tool for studying the specific roles of butyrylcholinesterase in various biological processes and for developing targeted therapies for neurodegenerative diseases .
Properties
Molecular Formula |
C28H32FNO2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)propyl]-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]cyclobutanamine |
InChI |
InChI=1S/C28H32FNO2/c1-31-27-18-7-13-24(28(27)32-21-22-10-3-2-4-11-22)20-30(25-15-8-16-25)19-9-14-23-12-5-6-17-26(23)29/h2-7,10-13,17-18,25H,8-9,14-16,19-21H2,1H3 |
InChI Key |
KZOIYQAEEQKJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CN(CCCC3=CC=CC=C3F)C4CCC4 |
Origin of Product |
United States |
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